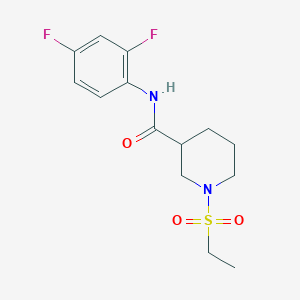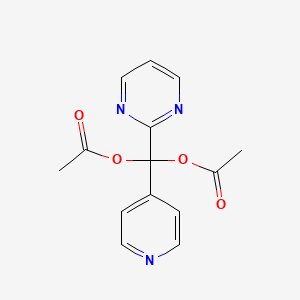![molecular formula C18H13BrClNO4 B4682109 {5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4682109.png)
{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid
描述
{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid, also known as BCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. BCA belongs to the family of phenoxyacetic acid herbicides, which are widely used in agriculture to control broadleaf weeds. In
作用机制
The mechanism of action of {5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell division and growth. This compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to a decrease in cell division and growth, making it an effective anti-cancer agent. In agriculture, this compound works by inhibiting the activity of an enzyme called acetolactate synthase, which is involved in the synthesis of branched-chain amino acids. This inhibition leads to the death of broadleaf weeds, while leaving grasses unharmed.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects depending on the application. In medicine, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In agriculture, this compound has been shown to inhibit the growth of broadleaf weeds by disrupting their metabolic pathways. This compound has also been shown to have low toxicity to non-target organisms, making it a potential alternative to other herbicides that have negative environmental impacts.
实验室实验的优点和局限性
One of the main advantages of using {5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid in lab experiments is its cost-effectiveness and ease of synthesis. This compound has been optimized for large-scale production, making it readily available for research purposes. This compound also has a range of potential applications in various scientific fields, making it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its potential toxicity to humans and animals. Careful handling and disposal of this compound is necessary to minimize potential risks.
未来方向
There are several future directions for research on {5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid. In medicine, further studies are needed to explore the potential of this compound as an anti-cancer agent and anti-inflammatory agent. In agriculture, further studies are needed to optimize the use of this compound as a herbicide and to explore its potential as an alternative to other herbicides. In environmental science, further studies are needed to explore the potential of this compound as a water treatment agent for removing organic pollutants. Overall, the potential applications of this compound in various scientific fields make it an exciting compound for future research.
科学研究应用
{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. In agriculture, this compound has been shown to be an effective herbicide for controlling broadleaf weeds, making it a potential alternative to other herbicides that have negative environmental impacts. In environmental science, this compound has been studied for its potential use in water treatment as a means of removing organic pollutants.
属性
IUPAC Name |
2-[5-bromo-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO4/c1-24-16-7-12(15(19)8-17(16)25-10-18(22)23)6-13(9-21)11-2-4-14(20)5-3-11/h2-8H,10H2,1H3,(H,22,23)/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDWTNFTSDZJR-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4682027.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4682046.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)

![1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4682060.png)
![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)
![5-imino-2-(2-methylphenyl)-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4682073.png)
![1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682084.png)
![N-isopropyl-2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4682092.png)

![2-chloro-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4682107.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4682111.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4682118.png)
![8,9-dimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682125.png)